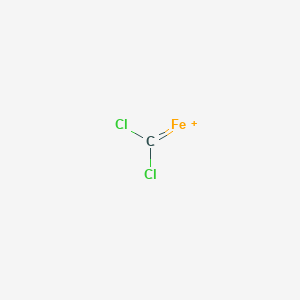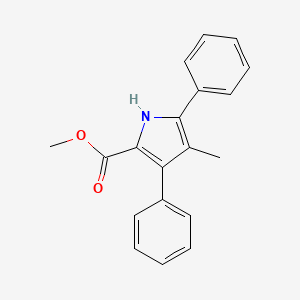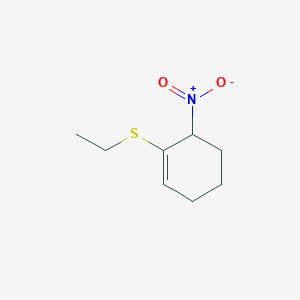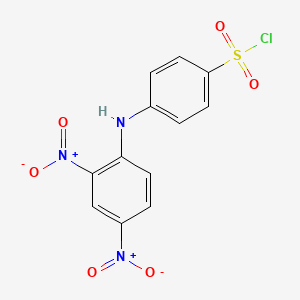
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) in the presence of potassium carbonate or sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it acts by producing hydroxamic acids from hydroxamic acid glucosides, which play a role in plant defense . In medicinal applications, it inhibits HIV-1 reverse transcriptase by binding to the enzyme and preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a similar benzoxazine structure.
DIMBOA: A benzoxazine derivative involved in plant defense mechanisms.
Uniqueness
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is unique due to its versatile applications across different fields and its ability to undergo various chemical transformations. Its structure allows for modifications that can enhance its properties for specific applications, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
90284-44-9 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2,4-dihydro-1H-3,1-benzoxazin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO2/c17-14(11-6-2-1-3-7-11)15-16-13-9-5-4-8-12(13)10-18-15/h1-9,15-16H,10H2 |
InChI-Schlüssel |
CFUWUAUHXZIICW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(O1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)


![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)


![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)

